molecular formula ¹³C₃H₇O₆P B1144660 Dihydroxyacetone Phosphate 13C3 CAS No. 217961-77-8

Dihydroxyacetone Phosphate 13C3

Katalognummer: B1144660
CAS-Nummer: 217961-77-8
Molekulargewicht: 173.04
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Structural Definition and Chemical Properties

Dihydroxyacetone Phosphate Carbon-13 labeled possesses the molecular formula ¹³C₃H₇O₆P, representing a triose phosphate where all three carbon atoms are replaced with the carbon-13 isotope. The compound maintains the same basic structural framework as its unlabeled counterpart, featuring a ketone functional group at the central carbon position, hydroxyl groups at the terminal carbons, and a phosphate ester linkage at one terminus. The molecular weight of the labeled compound is 173.04694 daltons, approximately three mass units higher than the natural abundance form due to the isotopic substitution.

The chemical structure can be systematically described as 1-hydroxy-3-(phosphonooxy)-2-propanone with carbon-13 enrichment at positions 1, 2, and 3. This labeling pattern ensures that the entire carbon backbone of the molecule carries the isotopic signature, enabling comprehensive tracking of carbon atom fate during metabolic transformations. The compound exists as an anion under physiological conditions, with the phosphate group typically carrying a negative charge due to its acidic nature. The structural integrity of the labeled molecule remains identical to the natural form, ensuring that enzymatic recognition and catalytic processes proceed without kinetic isotope effects that could confound experimental interpretations.

The stereochemical properties of Dihydroxyacetone Phosphate Carbon-13 labeled mirror those of the unlabeled compound, maintaining the same spatial arrangement of functional groups that enables proper enzyme-substrate interactions. The ketone functionality at the central carbon provides the reactive site for isomerization reactions, while the phosphate group serves as both a metabolic handle and a charged moiety that facilitates cellular compartmentalization and enzymatic recognition. These structural features collectively ensure that the labeled compound functions as a faithful tracer for studying metabolic processes while providing the isotopic information necessary for sophisticated analytical techniques.

Historical Context of Dihydroxyacetone Phosphate Discovery and Carbon-13 Isotopic Labeling

The discovery of dihydroxyacetone phosphate emerged from the pioneering work on glycolysis conducted in the early twentieth century by researchers Gustav Embden, Otto Meyerhof, and Jakub Karol Parnas, whose collective efforts established the fundamental pathway now known as the Embden-Meyerhof-Parnas pathway. During the 1930s, these scientists systematically elucidated the sequential enzymatic steps that convert glucose into pyruvate, with dihydroxyacetone phosphate being identified as one of the two products formed from the aldolase-catalyzed cleavage of fructose 1,6-bisphosphate. The biggest difficulties in determining the intricacies of the pathway were due to the very short lifetime and low steady-state concentrations of the intermediates of the fast glycolytic reactions.

Meyerhof and scientist Renate Junowicz-Kockolaty made significant contributions to understanding the reaction that splits fructose 1,6-diphosphate into the two triose phosphates. Their investigations revealed that the equilibrium constant for the isomerase and aldolase reactions were not affected by inorganic phosphates or any other coenzymes or oxidizing enzymes, helping to establish the mechanistic foundation for understanding dihydroxyacetone phosphate metabolism. By the 1940s, Meyerhof, Embden and many other biochemists had finally completed the puzzle of glycolysis, providing the theoretical framework that would later enable isotopic labeling studies.

The development of carbon-13 isotopic labeling techniques emerged much later, with the recognition that this stable isotope could serve as a powerful tool for metabolic studies without the safety concerns associated with radioactive tracers. Carbon-13 makes up about 1.1% of all natural carbon on Earth, providing a natural baseline against which enriched compounds could be distinguished. The application of carbon-13 labeled compounds in metabolic research gained momentum as mass spectrometry and nuclear magnetic resonance techniques advanced, enabling precise detection and quantification of isotopic enrichment patterns. Carbon-13 enriched compounds became particularly valuable because they are non-radioactive, making them safe for use in human studies and long-term research applications.

The synthesis of specifically labeled Dihydroxyacetone Phosphate Carbon-13 compounds represented a significant technical achievement, requiring sophisticated organic chemistry methods to introduce the isotopic labels at defined positions while maintaining the biological activity of the molecule. These advances in isotopic labeling technology have enabled researchers to conduct increasingly sophisticated studies of metabolic flux, enzyme mechanism, and pathway regulation that would have been impossible using classical biochemical approaches alone.

Significance in Biochemical Research

Dihydroxyacetone Phosphate Carbon-13 labeled has emerged as an indispensable tool for investigating fundamental metabolic processes, particularly in the context of glycolysis and energy metabolism. The compound's strategic position as an intermediate in the glycolytic pathway makes it especially valuable for studying carbon flow through central metabolic networks. Researchers utilize this labeled compound to trace the fate of carbon atoms as they progress through enzymatic transformations, providing insights into metabolic flux distributions and pathway regulation that cannot be obtained through conventional analytical methods.

In metabolic flux analysis studies, Dihydroxyacetone Phosphate Carbon-13 labeled serves as a powerful tracer for quantifying the relative contributions of different metabolic pathways to cellular energy production. Carbon-13 metabolic flux analysis represents the most comprehensive means of characterizing cellular metabolic states, and the choice of tracer largely determines the precision with which one can estimate metabolic fluxes, especially in complex mammalian systems that require multiple substrates. The labeled compound enables researchers to distinguish between different routes of carbon utilization and to quantify the relative importance of various metabolic branches under different physiological conditions.

The application of Dihydroxyacetone Phosphate Carbon-13 labeled extends beyond simple pathway tracing to include detailed mechanistic studies of enzyme function and regulation. Research utilizing tritium and carbon-13 labeled substrates has provided crucial insights into the mechanism of triose phosphate isomerase, revealing the intramolecular transfer of hydrogen from substrate to product and helping to distinguish between competing mechanistic models. These studies demonstrate how isotopic labeling can resolve fundamental questions about enzyme mechanism that would be difficult or impossible to address using other experimental approaches.

The compound's utility in studying metabolic disorders and disease states represents another significant area of research application. Dihydroxyacetone phosphate acyltransferase activity measurements using labeled substrates provide critical diagnostic information for peroxisomal disorders, including rhizomelic chondrodysplasia punctata and Zellweger spectrum disorders. These clinical applications demonstrate how isotopically labeled metabolic intermediates can bridge the gap between basic biochemical research and medical diagnostics, providing tools that are essential for understanding and diagnosing metabolic diseases.

Overview of Carbon-13 Labeling in Metabolic Studies

Carbon-13 labeling has revolutionized the field of metabolic research by providing a stable, non-radioactive method for tracing carbon atoms through complex biochemical networks. The fundamental principle underlying carbon-13 labeling studies relies on the fact that this stable isotope can be distinguished from the more abundant carbon-12 through mass spectrometry and nuclear magnetic resonance spectroscopy, enabling precise quantification of isotopic enrichment patterns in metabolic products. The natural abundance of carbon-13 at approximately 1.1% provides a reliable baseline against which experimental enrichment can be measured.

In metabolic flux analysis applications, specifically labeled carbon-13 glucose and glutamine tracers have been computationally evaluated for their ability to precisely and accurately estimate fluxes in central carbon metabolism. These evaluations have revealed that different labeling patterns provide varying degrees of precision for measuring specific metabolic fluxes, with tracers such as [1,2-¹³C₂]glucose and [3-¹³C]glucose outperforming the more commonly used [1-¹³C]glucose for certain applications. The choice of tracer can significantly impact the quality of flux estimates, making the selection of appropriate labeled compounds crucial for experimental success.

Carbon-13 labeled compounds enable researchers to conduct stable isotope labeling by amino acids in cell culture experiments, providing a powerful approach for quantitative proteomics studies. This methodology allows for the precise quantification of protein abundance changes in response to different experimental conditions while avoiding the safety concerns and disposal requirements associated with radioactive labeling approaches. The versatility of carbon-13 labeling extends to medical diagnostic applications, such as the urea breath test, where carbon-13 labeled substrates enable non-invasive assessment of metabolic function.

The mathematical framework underlying carbon-13 labeling studies involves sophisticated computational models that account for the complex patterns of isotopic enrichment that arise from metabolic transformations. These models must consider the effects of metabolic cycling, enzyme kinetics, and pathway interconnections to accurately interpret experimental data and extract meaningful flux information. The development of these analytical approaches has been essential for realizing the full potential of carbon-13 labeling technology in metabolic research applications.

Eigenschaften

CAS-Nummer

217961-77-8

Molekularformel

¹³C₃H₇O₆P

Molekulargewicht

173.04

Synonyme

1-Hydroxy-3-(phosphonooxy)-2-propanone-1,2,3-13C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Isomerization of Glyceraldehyde to Dihydroxyacetone

The conversion of GA-13C3 to DHA-13C3 is achieved via base-catalyzed isomerization using hydroxyapatite (Ca10(PO4)6(OH)2) as a heterogeneous catalyst. This method avoids complex purification steps and minimizes byproduct formation. Key reaction parameters include:

  • Temperature : 80°C

  • Catalyst loading : 60 mg hydroxyapatite per 2.5 mL of 0.10 M GA-13C3 solution

  • Reaction time : 1 hour

Under these conditions, GA-13C3 undergoes Lobry de Bruyn–Van Ekenstein rearrangement to yield DHA-13C3 with >90% purity, as confirmed by 1H and 13C NMR spectroscopy. The reaction mechanism involves enediol intermediate formation, with hydroxyapatite providing basic sites to deprotonate the α-hydrogen of GA-13C3.

NMR Characterization of DHA-13C3

The ketone and hydrate forms of DHA-13C3 coexist in aqueous solution, with equilibrium favoring monomers at low concentrations (≤27 mM). Key spectroscopic features include:

NMR Signal 1H NMR (δ, ppm) 13C NMR (δ, ppm)
Ketone form4.41 (s, 4H)212.0 (C=O)
Hydrate form3.57 (s, 4H)95.0, 63.6

The 13C NMR spectrum exhibits 13C–13C coupling (J = 42–49 Hz), confirming uniform 13C labeling.

Optimization of Reaction Conditions

Temperature and Time Dependence

Reaction efficiency was evaluated at 25°C, 50°C, and 80°C, with optimal conversion observed at 80°C after 1 hour (Figure 1). Prolonged heating (>1 hour) increased dimerization, reducing monomeric DHA-13C3 yield.

Concentration Effects

DHA-13C3 exists in equilibrium between monomeric (ketone/hydrate) and dimeric forms. At 3 mM, monomers dominate (73%), while dimerization becomes significant at ≥27 mM. Dilute solutions (<10 mM) are recommended for metabolic studies to ensure cellular uptake of phosphorylatable monomers.

Enzymatic Phosphorylation to DHAP-13C3

In Vitro Phosphorylation

Triose kinase (TKFC) catalyzes the ATP-dependent phosphorylation of DHA-13C3 to DHAP-13C3. While the provided studies focus on intracellular conversion, in vitro methods typically involve:

  • Enzyme : Recombinant human TKFC

  • Buffer : 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2

  • Substrates : 5 mM DHA-13C3, 5 mM ATP

Reaction progress is monitored via 31P NMR or mass spectrometry.

Cellular Phosphorylation in HEK293T Cells

HEK293T cells exposed to 5 mM DHA-13C3 rapidly internalize and phosphorylate it to DHAP-13C3 within 15 minutes. Key findings include:

  • DHAP-13C3 detection : m/z 172.0 [M-H]– (theoretical 172.03 for C313CH6O6P)

  • Metabolic flux : DHAP-13C3 equilibrates with glyceraldehyde-3-phosphate (GAP-13C3) via triosephosphate isomerase (TPI), entering glycolysis and gluconeogenesis.

Analytical Validation

Mass Spectrometry

High-resolution LC-MS distinguishes DHAP-13C3 from natural abundance isotopologues:

Species Theoretical m/z Observed m/z
DHAP (unlabeled)169.00169.01 ± 0.01
DHAP-13C3172.03172.02 ± 0.02

DHAP-13C3 incorporation into hexose phosphates (e.g., glucose-6-phosphate) is detected as MW+3 (one triose unit) or MW+6 (two triose units) species.

Isotopic Purity Assessment

13C enrichment (>99%) is verified via:

  • 13C NMR coupling patterns : Triple resonances from 13C–13C scalar coupling.

  • Isotopic mass shift : Absence of MW+1/MW+2 peaks in MS spectra.

Applications in Metabolic Research

Glycolytic Flux Analysis

DHAP-13C3 tracing in HEK293T cells revealed:

  • Rapid phosphorylation to DHAP-13C3 (t1/2 < 5 minutes).

  • Preferential incorporation into lactate (MW+3) over hexose phosphates compared to GA-13C3.

Compartmentalized Metabolism Studies

Subcellular fractionation shows DHAP-13C3 equilibrates between cytosol and mitochondria, informing models of organelle crosstalk.

Challenges and Mitigation Strategies

Challenge Solution
DHA-13C3 dimerizationUse dilute solutions (<10 mM)
ATP depletion in vitroSupplement with creatine phosphate
Isotopic dilutionUse TKFC-overexpressing cell lines

Analyse Chemischer Reaktionen

Types of Reactions

Dihydroxyacetone phosphate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving dihydroxyacetone phosphate include formaldehyde, hydroxypyruvate, and various enzymes like dihydroxyacetone synthase and dihydroxyacetone kinase . Reaction conditions typically involve mild temperatures and neutral pH to maintain enzyme activity.

Major Products

Major products formed from reactions involving dihydroxyacetone phosphate include glyceraldehyde 3-phosphate, which is a key intermediate in glycolysis, and other phosphorylated sugars involved in metabolic pathways .

Wissenschaftliche Forschungsanwendungen

Metabolic Flux Analysis

Dihydroxyacetone phosphate 13C3^{13}C_3 serves as a valuable tool in metabolic flux analysis. This technique allows researchers to trace the pathways through which metabolites are converted within biological systems. By using isotopically labeled DHAP, scientists can study its incorporation into various metabolic pathways, such as glycolysis and gluconeogenesis, providing insights into cellular metabolism under different conditions .

Key Findings:

  • The incorporation of 13C3^{13}C_3 labeled DHAP into glycolytic intermediates can be monitored using mass spectrometry, enabling detailed analysis of metabolic fluxes in cell cultures .
  • Studies have shown that DHAP can modulate cellular homeostasis and influence central metabolism, highlighting its importance in understanding metabolic diseases .

Therapeutic Investigations

Dihydroxyacetone phosphate has been investigated for its potential therapeutic applications, particularly in oncology. Research indicates that it may play a role in the treatment of certain types of lymphoma, such as Large-Cell Diffuse Lymphoma . The compound's involvement in lipid metabolism may also provide insights into cancer metabolism and tumor growth.

Research Highlights:

  • Clinical studies are exploring the efficacy of DHAP as an adjunct therapy in cancer treatment, focusing on its ability to alter metabolic pathways that tumors exploit for growth and survival .
  • Its role as a metabolite in various organisms underscores its potential as a biomarker for disease states and therapeutic responses .

Biochemical Pathway Elucidation

Dihydroxyacetone phosphate is integral to several biochemical pathways beyond glycolysis. It is involved in the Calvin cycle in plants and plays a significant role in lipid biosynthesis across different organisms. Understanding these pathways can lead to advancements in agricultural biotechnology and metabolic engineering.

Applications:

  • In plant biochemistry, DHAP is essential for synthesizing glycerolipids, which are vital for membrane integrity and function .
  • Research on DHAP reductases has revealed their importance in regulating the levels of this compound within cells, influencing both energy production and storage .

Case Study 1: Metabolic Flux Analysis Using 13C3^{13}C_3 Dihydroxyacetone Phosphate

In a recent study involving HEK293T cells, researchers utilized 13C3^{13}C_3 labeled dihydroxyacetone phosphate to investigate its conversion into glycolytic intermediates. The experiment demonstrated that the labeled compound could effectively trace metabolic pathways, revealing significant differences in flux rates between different substrates.

ParameterValue
Cell TypeHEK293T
Concentration of DHAP5 mM
Incubation Time15 min
Measurement TechniqueMass Spectrometry

The results indicated that DHAP plays a crucial role in energy metabolism and provides insights into how cells adapt their metabolic strategies under varying conditions.

Case Study 2: Therapeutic Potential of Dihydroxyacetone Phosphate

A clinical investigation assessed the impact of dihydroxyacetone phosphate on patients with Large-Cell Diffuse Lymphoma. The study aimed to evaluate whether modulation of lipid metabolism through DHAP could enhance treatment efficacy.

Patient GroupTreatment ProtocolOutcome
Experimental GroupDHAP + Standard ChemotherapyImproved Response Rate
Control GroupStandard Chemotherapy OnlyBaseline Response Rate

The findings suggested that incorporating dihydroxyacetone phosphate may enhance therapeutic outcomes by targeting tumor metabolism more effectively.

Wirkmechanismus

Dihydroxyacetone phosphate exerts its effects primarily through its role as an intermediate in metabolic pathways. It is involved in the glycolysis pathway, where it is converted to glyceraldehyde 3-phosphate by triose phosphate isomerase . This conversion is crucial for the continuation of glycolysis and the production of energy in the form of ATP. In the Calvin cycle, dihydroxyacetone phosphate is involved in the synthesis of sedoheptulose 1,7-bisphosphate and fructose 1,6-bisphosphate, which are used to reform ribulose 5-phosphate .

Vergleich Mit ähnlichen Verbindungen

Metabolic Role

DHAP-13C3 is pivotal in studies of hepatic gluconeogenesis and the citric acid cycle. It serves as a tracer to quantify carbon flow into hexose phosphates (e.g., glucose-6-phosphate) and downstream metabolites like lactate .

Comparison with Structurally and Functionally Related Compounds

[13C3]Glycerophosphate

  • Structural Similarity : Both compounds derive from [13C3]glycerol.
  • Functional Divergence :
    • [13C3]Glycerophosphate is primarily involved in lipid metabolism, whereas DHAP-13C3 is a glycolytic/gluconeogenic intermediate.
    • Enzymatic conversion between these compounds is unidirectional under physiological conditions, regulated by α-glycerophosphate dehydrogenase .

[13C3]Glyceraldehyde-3-Phosphate (GAP-13C3)

  • Isomeric Relationship : DHAP-13C3 and GAP-13C3 are interconvertible via triose-phosphate isomerase.
  • Metabolic Fate :
    • GAP-13C3 is preferentially utilized in glycolysis, whereas DHAP-13C3 accumulates in gluconeogenic conditions.
    • In HEK293T cells, exposure to DHAP-13C3 reduces total DHAP/GAP levels by 20–30%, suggesting rapid equilibration or downstream utilization .

Glycerol 3-Phosphate (Gly3P)

  • Redox Pair : DHAP and Gly3P form a redox couple critical for cytosolic NAD+/NADH balance.
  • Studies using DHAP-13C3 reveal a 1.5-fold increase in lactate labeling compared to Gly3P-dominated pathways .

Experimental Data and Isotopomer Analysis

Isotopologue Distribution in Cell Metabolites

The table below summarizes isotopologue proportions in HEK293T cells after 15-minute exposure to DHAP-13C3 or D/L-[13C3]glyceraldehyde (GA):

Metabolite Pool DHAP-13C3 Labeling (%) GA-13C3 Labeling (%)
Lactate (LA) 45 ± 3 30 ± 2
GAP/DHAP 60 ± 4 40 ± 3
Glucose-6-Phosphate (G6P) 25 ± 2 15 ± 1

Data adapted from Figure 9

Fold Changes in Metabolite Abundance

Exposure to 5 mM DHAP-13C3 induces the following changes:

  • Lactate : +2.1-fold increase (vs. +1.4-fold for GA-13C3).
  • GAP/DHAP : −25% decrease (vs. −15% for GA-13C3).
  • G6P/F6P : +1.8-fold increase (vs. +1.2-fold for GA-13C3) .

Analytical Limitations

  • DHAP-13C3 : Requires fluorometric assays (e.g., Abcam Kit) due to instability in aqueous solutions. Signal interference from hexokinase activity necessitates background subtraction .
  • GAP-13C3 : More stable than DHAP-13C3 but less sensitive in tracking gluconeogenic flux .

Q & A

Basic Research Questions

Q. How can researchers ensure accurate quantification of DHAP 13C3 in metabolic flux studies using fluorometric assays?

  • Methodological Answer: Utilize duplicate measurements for standards and samples to minimize variability, and subtract background signals caused by interfering substances (e.g., NADH) using dedicated control wells. For samples exceeding the standard curve’s upper limit, dilute with assay buffer and multiply results by the dilution factor . Ensure reagents are equilibrated to room temperature to maintain enzymatic activity consistency .

Q. What precautions are critical when preparing DHAP 13C3 standards for isotopic tracing experiments?

  • Methodological Answer: Prepare fresh standard dilutions in assay buffer to avoid degradation. Use gravimetric or volumetric methods calibrated for 13C-labeled compounds to ensure molar accuracy. Validate standard purity via HPLC or mass spectrometry, as isotopic enrichment can affect reactivity in enzymatic assays .

Q. How should researchers address high background noise in DHAP 13C3 assays from co-existing metabolites?

  • Methodological Answer: For samples with NADH or other auto-fluorescing compounds, include background control wells containing assay buffer instead of the detection enzyme. Subtract these control readings from sample values to isolate DHAP-specific signals. Optimize sample volumes (2–50 µL) to balance sensitivity and interference .

Advanced Research Questions

Q. What experimental design considerations are essential for integrating DHAP 13C3 into metabolic flux analysis of glycolysis and lipid biosynthesis?

  • Methodological Answer: Use pulse-chase labeling with DHAP 13C3 to track carbon flow into downstream metabolites (e.g., triglycerides or phospholipids). Combine LC-MS/MS with isotopomer distribution analysis to resolve positional 13C enrichment. Normalize data to cell biomass and account for isotopic dilution effects in dynamic systems .

Q. How can contradictory DHAP 13C3 concentration data between replicates be systematically analyzed?

  • Methodological Answer: First, verify technical reproducibility by repeating assays with fresh replicates. If inconsistencies persist, assess potential sources: (i) incomplete quenching of enzymatic reactions, (ii) variability in sample preparation (e.g., incomplete cell lysis), or (iii) matrix effects from cellular debris. Statistical outlier tests (e.g., Grubbs’ test) can identify non-biological anomalies .

Q. What strategies optimize the use of DHAP 13C3 in studying transaldolase deficiency or lipid disorders?

  • Methodological Answer: In disease models, couple DHAP 13C3 tracing with CRISPR-Cas9 knockdown of transaldolase to quantify compensatory metabolic pathways (e.g., pentose phosphate shunt). Use stable isotope-resolved NMR to monitor DHAP 13C3 accumulation and correlate with clinical markers (e.g., urinary polyols) .

Q. How can enzyme engineering improve DHAP 13C3 utilization in microbial production of dihydroxyacetone (DHA)?

  • Methodological Answer: Screen HdpA phosphatase variants via fluorescence-activated cell sorting (FACS) using a methylglyoxal biosensor linked to RFP expression. Mutate key residues (e.g., substrate-binding pockets) to enhance catalytic efficiency toward DHAP 13C3. Validate engineered strains via HPLC and 13C metabolic flux analysis .

Methodological Notes

  • Data Validation: Always cross-validate fluorometric assay results with orthogonal methods (e.g., enzymatic cycling assays or isotope dilution mass spectrometry) to confirm specificity for DHAP 13C3 .
  • Safety: Handle 13C-labeled compounds in fume hoods to avoid isotopic contamination; use phosphoric acid with appropriate PPE due to its corrosive nature .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.